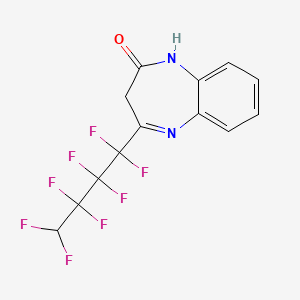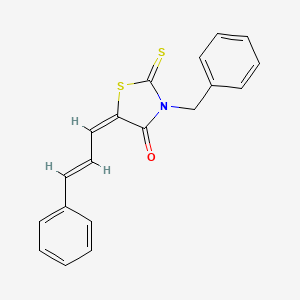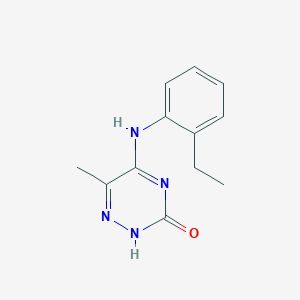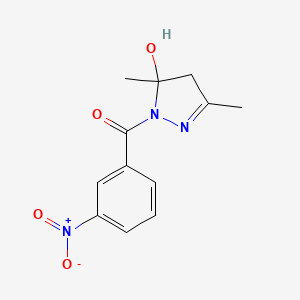
4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. The unique structure of this compound, with its octafluorobutyl group, may impart distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octafluorobutyl Group: This step involves the reaction of the benzodiazepine core with a fluorinated reagent, such as 1,1,2,2,3,3,4,4-octafluorobutyl bromide, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s activity.
Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a fluorinated benzodiazepine, it can be used in studies of fluorine’s effects on chemical reactivity and stability.
Biology: Its unique structure may make it a useful tool in studying the interactions of benzodiazepines with biological targets.
Medicine: Potential therapeutic applications could include the treatment of anxiety, insomnia, or other conditions where benzodiazepines are effective.
Industry: The compound’s properties might make it useful in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the octafluorobutyl group may influence the compound’s binding affinity and selectivity for different GABA receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.
Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Fluorinated Benzodiazepines: Compounds like flunitrazepam, which also contain fluorine atoms, may have similar properties but differ in their specific effects and uses.
Uniqueness
4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific fluorinated side chain, which can impart distinct chemical and physical properties. This uniqueness may translate to differences in pharmacokinetics, receptor binding, and overall efficacy compared to other benzodiazepines.
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F8N2O/c14-10(15)12(18,19)13(20,21)11(16,17)8-5-9(24)23-7-4-2-1-3-6(7)22-8/h1-4,10H,5H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJXHTHPIYIYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348203 |
Source


|
| Record name | 4-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5058095.png)
![2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B5058103.png)

![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5058130.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)
![Methyl 4-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate](/img/structure/B5058142.png)


![(5E)-5-[[5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5058165.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5058168.png)
![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5058199.png)
![5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5058205.png)
